N-(2-cyanophenyl)-2-ethoxybenzamide
Description
N-(2-cyanophenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxybenzoyl group attached to a 2-cyanophenylamine moiety. This compound is synthesized via a two-step procedure starting from 2-aminobenzonitrile, involving acrylation or methacrylation in the presence of triethylamine and dichloromethane (DCM) .
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-15-10-6-4-8-13(15)16(19)18-14-9-5-3-7-12(14)11-17/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
MDKCNEGJPFISDE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Benzamide Derivatives
Structural Analogues and Substituent Effects
Key structural variations among benzamide derivatives include substituents on the aromatic rings and alkyl/aryl side chains. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of N-(2-cyanophenyl)-2-ethoxybenzamide with Analogues
*Calculated based on molecular formula C₁₆H₁₃N₂O₂.
Key Observations:
Electronegative Substituents: The presence of Cl and CF₃ groups in CTB enhances HAT activation, whereas the cyano group in this compound may favor inhibitory roles due to its stronger electron-withdrawing nature .
Alkyl Chain Impact : CTPB’s pentadecyl chain significantly increases molecular weight and lipophilicity, improving membrane interaction but reducing solubility compared to the target compound .
Biological Activity: While CTB and CTPB activate HAT, cyanobenzamide derivatives (e.g., the target compound) are linked to p300 inhibition, suggesting substituent-dependent functional divergence .
Physicochemical and Pharmacokinetic Properties
- Permeability: Shorter substituents (e.g., ethoxy vs. pentadecyl) may favor cell permeability, as seen in cyanobenzamide derivatives acting as cell-permeable p300 inhibitors .
- Metabolic Stability : The absence of metabolically labile groups (e.g., indole in ) in the target compound could confer better stability.
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